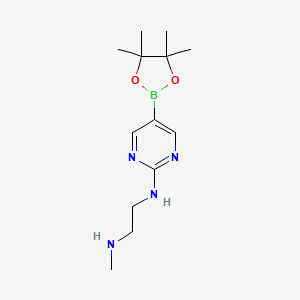![molecular formula C11H10O2S B13353786 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position on the benzo[b]thiophene ring. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-methylthiophene with appropriate aldehyde precursors under acidic or basic conditions. Another approach includes the use of aryne intermediates reacting with alkynyl sulfides to form the benzo[b]thiophene core .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of 4-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid.
Reduction: Formation of 4-Methoxy-2-methylbenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzo[b]thiophene-3-carbaldehyde
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- 4-Methoxybenzo[b]thiophene-3-carbaldehyde
Comparison: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of both methoxy and methyl groups provides a distinct electronic environment, potentially enhancing its interactions with biological targets and its stability under various conditions .
Propriétés
Formule moléculaire |
C11H10O2S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H10O2S/c1-7-8(6-12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 |
Clé InChI |
FEVJAIDEEAGWTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC=C2S1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


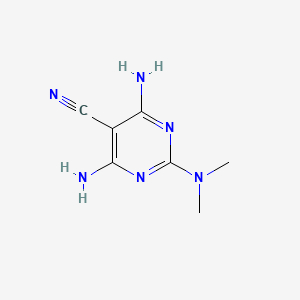
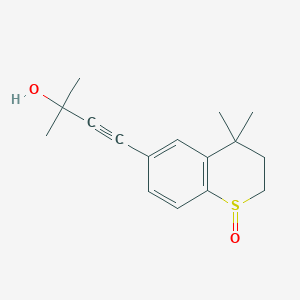

![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
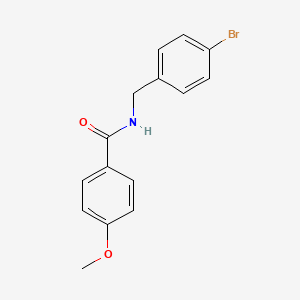
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
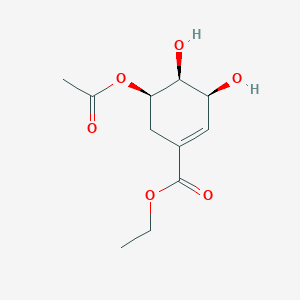
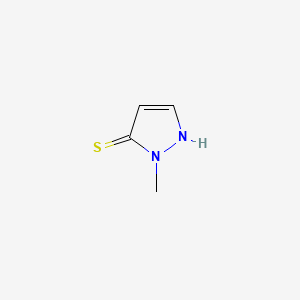
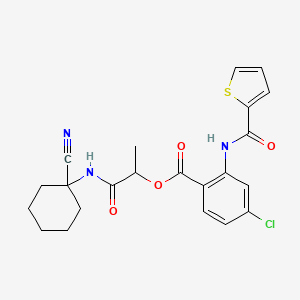
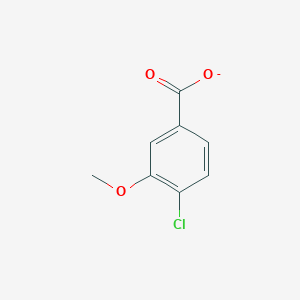
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
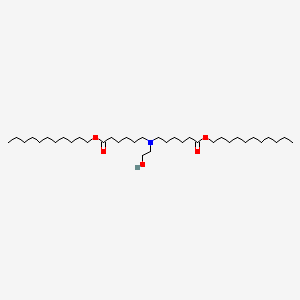
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
